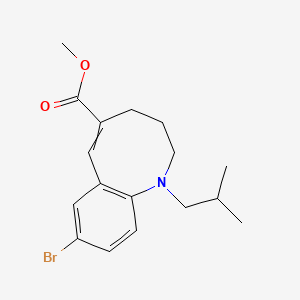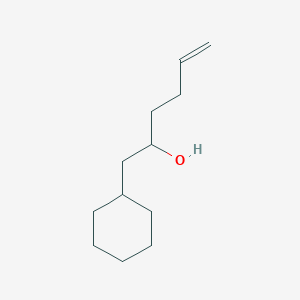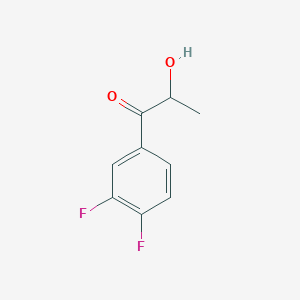![molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3](/img/structure/B8522469.png)
[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate
Übersicht
Beschreibung
Tris(2-chloroethyl) phosphate and dimethyl methylphosphonate are organophosphorus compounds widely used in various industries. Tris(2-chloroethyl) phosphate is primarily used as a flame retardant, plasticizer, and viscosity regulator in polymers such as polyurethanes, polyester resins, and polyacrylates . Dimethyl methylphosphonate is also used as a flame retardant and a precursor in the synthesis of other organophosphorus compounds .
Vorbereitungsmethoden
Tris(2-chloroethyl) phosphate
Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.
Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.
Dimethyl methylphosphonate
Synthetic Routes: Dimethyl methylphosphonate is synthesized by the reaction of methylphosphonic dichloride with methanol.
Industrial Production Methods: Industrial production involves the continuous addition of methanol to methylphosphonic dichloride under controlled conditions to ensure complete conversion and high purity of the product.
Analyse Chemischer Reaktionen
Tris(2-chloroethyl) phosphate
Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.
Dimethyl methylphosphonate
Types of Reactions: It undergoes hydrolysis, oxidation, and esterification reactions.
Common Reagents and Conditions: Hydrolysis is carried out using water or aqueous acids. Oxidation reactions involve oxidizing agents like hydrogen peroxide.
Major Products: Hydrolysis produces methylphosphonic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Tris(2-chloroethyl) phosphate
Chemistry: Used as a flame retardant in various polymers, enhancing their fire resistance.
Biology: Studied for its potential toxicological effects and environmental impact.
Dimethyl methylphosphonate
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential use as a chemical warfare agent simulant in decontamination research.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a flame retardant and plasticizer in various industrial applications.
Wirkmechanismus
Tris(2-chloroethyl) phosphate
Molecular Targets and Pathways: Interacts with the polymer matrix to enhance its thermal stability and reduce flammability.
Dimethyl methylphosphonate
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate
Similar Compounds: Tris(1,3-dichloro-2-propyl) phosphate, tris(2,3-dibromopropyl) phosphate.
Dimethyl methylphosphonate
Eigenschaften
CAS-Nummer |
67325-77-3 |
|---|---|
Molekularformel |
C9H21Cl3O7P2 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate |
InChI |
InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3 |
InChI-Schlüssel |
NYTDWHUPUMONPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl |
Verwandte CAS-Nummern |
67325-77-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-{6-[(1E)-N-(2,6-Dimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8522481.png)


